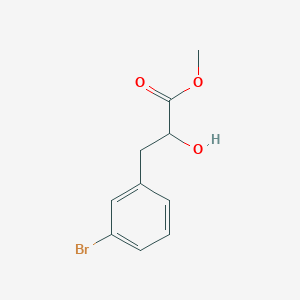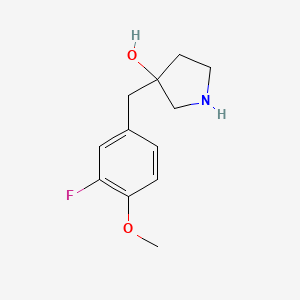
3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C12H16FNO2 and a molecular weight of 225.26 g/mol . This compound features a pyrrolidine ring substituted with a 3-fluoro-4-methoxybenzyl group and a hydroxyl group at the 3-position of the pyrrolidine ring . It is used primarily in research settings and has various applications in chemistry, biology, and potentially medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.
Introduction of the Fluoro and Methoxy Groups: The 3-fluoro-4-methoxybenzyl group can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide precursor.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the fluoro group to a hydrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, peracids, or chromium-based oxidizing agents.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides, acyl halides, or other nucleophiles/electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could yield a variety of substituted pyrrolidine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Wirkmechanismus
The mechanism of action of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol is not well-characterized. it is likely to interact with biological targets through its functional groups, such as the hydroxyl, fluoro, and methoxy groups. These interactions could involve hydrogen bonding, hydrophobic interactions, or covalent bonding with specific amino acid residues in proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Fluoro-4-methoxyphenyl)pyrrolidine: Lacks the hydroxyl group at the 3-position of the pyrrolidine ring.
3-(4-Methoxybenzyl)pyrrolidin-3-ol: Lacks the fluoro group on the benzyl ring.
3-(3-Fluorobenzyl)pyrrolidin-3-ol: Lacks the methoxy group on the benzyl ring.
Uniqueness
3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol is unique due to the presence of both the fluoro and methoxy groups on the benzyl ring, as well as the hydroxyl group on the pyrrolidine ring. These functional groups confer specific chemical and biological properties that distinguish it from similar compounds .
Eigenschaften
Molekularformel |
C12H16FNO2 |
|---|---|
Molekulargewicht |
225.26 g/mol |
IUPAC-Name |
3-[(3-fluoro-4-methoxyphenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C12H16FNO2/c1-16-11-3-2-9(6-10(11)13)7-12(15)4-5-14-8-12/h2-3,6,14-15H,4-5,7-8H2,1H3 |
InChI-Schlüssel |
HTULDZWJTXEWOQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC2(CCNC2)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


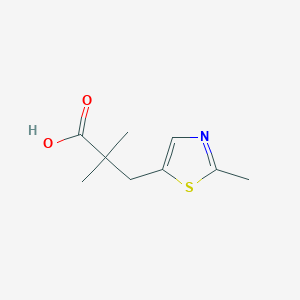
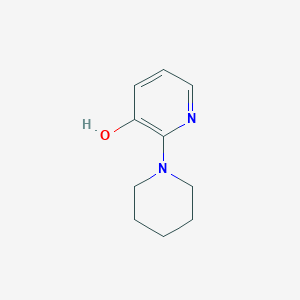


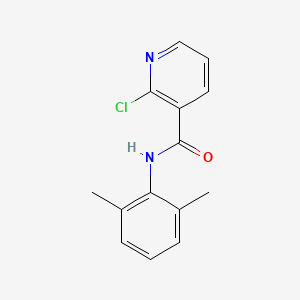
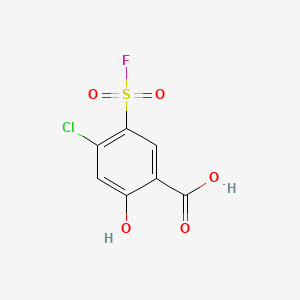
![2-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)acetic acid](/img/structure/B15320432.png)
![1-[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanaminehydrochloride](/img/structure/B15320440.png)
![(2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropyl)methanamine](/img/structure/B15320442.png)
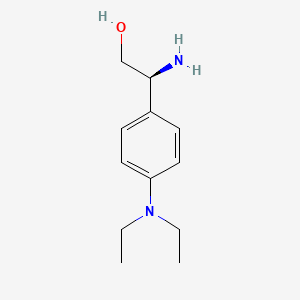
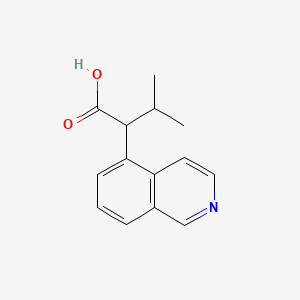
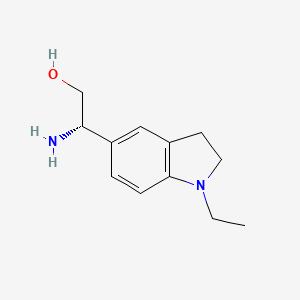
![1-[1-(4-Bromophenyl)cyclopropyl]cyclopropan-1-ol](/img/structure/B15320471.png)
